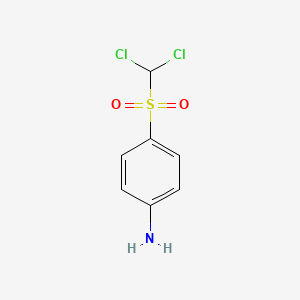

4-(Dichloromethanesulfonyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61496-42-2 |

|---|---|

Molecular Formula |

C7H7Cl2NO2S |

Molecular Weight |

240.11 g/mol |

IUPAC Name |

4-(dichloromethylsulfonyl)aniline |

InChI |

InChI=1S/C7H7Cl2NO2S/c8-7(9)13(11,12)6-3-1-5(10)2-4-6/h1-4,7H,10H2 |

InChI Key |

PATCFVJYXLKPCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Dichloromethanesulfonyl Aniline

Approaches to the Dichloromethanesulfonyl Group Incorporation

The introduction of the dichloromethanesulfonyl group onto the aromatic ring is a critical step in the synthesis of the target molecule. This can be achieved through various strategies, primarily involving the preparation of a suitable dichloromethanesulfonyl precursor followed by its reaction with an appropriate aromatic substrate.

Synthesis of Dichloromethanesulfonyl Precursors

The most common precursor for introducing the dichloromethanesulfonyl group is dichloromethanesulfonyl chloride (ClSO₂CHCl₂). Several methods have been reported for its synthesis. One prominent method involves the chlorooxidation of dichloromethyl sulfides. This process typically utilizes chlorine gas in an aqueous acidic medium with an organic solvent like dichloromethane (B109758). The reaction is highly exothermic and requires careful temperature control, often between -30°C and -10°C, to manage the reaction and prevent the formation of byproducts.

Another approach involves the reaction of the sodium salt of chloromethanesulfonic acid with a chlorinating agent such as phosphorus pentachloride in a solvent like phosphoryl chloride. ulisboa.pt The starting sodium salt can be prepared from the reaction of dichloromethane with sodium sulfite. ulisboa.pt

A summary of selected methods for the preparation of related sulfonyl chlorides is presented in Table 1.

| Starting Material | Reagent(s) | Product | Reference |

| Dichloromethyl sulfide | Cl₂, H₂O, CH₂Cl₂ | Dichloromethanesulfonyl chloride | N/A |

| Sodium chloromethanesulfonate | PCl₅, POCl₃ | Chloromethanesulfonyl chloride | ulisboa.pt |

| 2,6-Dichloroaniline | 1. HCl, Acetic Acid, NaNO₂ 2. SO₂, CuCl₂ | 2,6-Dichlorobenzenesulfonyl chloride | |

| Amide S4 | Chlorosulfonic acid | Sulfonyl chloride S5 | |

| Thiol precursors | NaClO₂ | Sulfonyl chlorides | N/A |

Direct Sulfonylation Reactions on Aromatic Systems

Direct sulfonylation of an aromatic ring with a pre-formed sulfonyl chloride is a fundamental reaction in organic synthesis. In the context of synthesizing 4-(Dichloromethanesulfonyl)aniline, a plausible route involves the reaction of a substituted benzene (B151609) derivative with dichloromethanesulfonyl chloride. The choice of the aromatic starting material is crucial for controlling the regioselectivity of the reaction.

Given the electron-withdrawing nature of the dichloromethanesulfonyl group, direct sulfonylation of aniline (B41778) is problematic as the amino group is highly susceptible to reaction with the sulfonyl chloride and can be protonated under acidic conditions, leading to deactivation of the ring or uncontrolled side reactions. A more viable strategy involves the sulfonylation of a protected aniline derivative, such as acetanilide (B955). The acetyl group protects the amine functionality and acts as a moderate ortho-, para-directing group, favoring the formation of the desired para-substituted product. researchgate.net The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated during the reaction.

Formation of the Aniline Moiety in this compound

The synthesis of the aniline functionality is a well-established transformation in organic chemistry, with the most common approach being the reduction of a corresponding nitroaromatic compound.

Alternative Amination Methods for Functionalized Benzene Derivatives

While nitration-reduction is the most common route, other methods for introducing an amino group exist. Nucleophilic aromatic substitution (SNAr) can be employed on highly electron-deficient aromatic rings. However, this is generally not applicable for the synthesis of anilines from simple benzene derivatives. More modern methods involving transition-metal-catalyzed C-H amination are emerging but are often substrate-specific and may not be readily applicable to this particular synthesis.

Regioselective Synthesis and Isomer Control for this compound

Achieving the correct regiochemistry, specifically the para-substitution pattern, is a critical aspect of the synthesis of this compound. The primary strategy for controlling the isomer distribution relies on the principles of electrophilic aromatic substitution.

As previously discussed, starting with acetanilide is a key strategy for ensuring para-selectivity. The N-acetyl group is an ortho, para-director. While some ortho-isomer will likely be formed during the sulfonylation of acetanilide with dichloromethanesulfonyl chloride, the para-isomer is generally the major product due to steric hindrance at the ortho positions from the bulky acetylamino group. researchgate.net The separation of the para and ortho isomers can typically be achieved by standard purification techniques such as recrystallization or column chromatography.

The alternative route, starting with the nitration of a dichloromethanesulfonyl-substituted benzene, is less favorable for regiocontrol. The dichloromethanesulfonyl group is a strong deactivating and meta-directing group. Therefore, nitration of dichloromethanesulfonylbenzene would predominantly yield the meta-nitro isomer, which is not the desired precursor for this compound.

Advanced Synthetic Methods for Scale-Up and Process Optimization

The industrial-scale synthesis of this compound necessitates methods that are not only high-yielding but also efficient, safe, and environmentally conscious. Process optimization focuses on minimizing waste, allowing for catalyst recycling, and utilizing milder reaction conditions.

Another advanced strategy involves the use of acidic ionic liquids as catalysts. In the synthesis of similar aniline compounds, such as 4,4'-diaminodiphenylmethane, acidic ionic liquids have proven to be highly active and selective catalysts that can be easily separated from the reaction mixture by water extraction and recycled. google.com Applying this concept to the reduction of 1-(dichloromethanesulfonyl)-4-nitrobenzene could offer a process with mild reaction conditions and simplified catalyst recovery.

More modern approaches may bypass the nitro-intermediate entirely, focusing on direct C-H functionalization of aniline. Visible-light-mediated sulfonylation has emerged as a powerful technique. nih.govacs.orgresearchgate.net This method can utilize sulfonyl fluorides or other stable sulfonylation reagents in the presence of a photocatalyst, operating under mild conditions. nih.gov Such light-mediated reactions often exhibit high functional group tolerance and can reduce the need for harsh reagents and high temperatures, which is highly advantageous for process optimization and safety on a large scale.

The following table provides an illustrative comparison of potential synthetic methodologies for process optimization.

| Methodology | Catalyst/Reagent | Key Process Features | Advantages for Scale-Up |

| Catalytic Hydrogenation | Pd/C, H₂ gas | High pressure/temperature may be required. | Well-established, high conversion rates. |

| Heterogeneous Catalysis | Biomass-derived Copper Catalyst mdpi.com | Mild room temperature conditions, air atmosphere. | Recyclable catalyst, environmentally friendly, lower energy cost. |

| Ionic Liquid Catalysis | Acidic Ionic Liquid google.com | Mild temperatures (60-120°C), easy separation. | Recyclable catalyst, reduced corrosive waste compared to traditional acids. |

| Photoredox Catalysis | Iridium or organic photocatalyst, visible light researchgate.net | Ambient temperature, low energy input. | High functional group tolerance, enhanced safety, use of stable reagents. |

Post-Synthetic Derivatization Pathways from this compound

The structure of this compound features a nucleophilic primary amino group attached to the aromatic ring, which is the principal site for post-synthetic modification. This functional handle allows for the construction of a wide array of more complex molecules through various chemical transformations.

N-Sulfonylation: The aniline nitrogen can react with a variety of sulfonyl chlorides (R-SO₂Cl) to form sulfonamides. This reaction is a cornerstone of medicinal chemistry. The transformation can be readily achieved by treating the aniline with a sulfonyl chloride in the presence of a base like pyridine. This pathway allows for the introduction of diverse aryl or alkyl sulfonyl groups, significantly altering the molecule's electronic and physical properties. Such postsynthetic modifications have been successfully applied to amino-functionalized materials to create new functionalities. rsc.orgresearchgate.net

N-Acylation: Reaction with acyl chlorides (R-COCl) or carboxylic anhydrides ((RCO)₂O) yields the corresponding N-aryl amides. This is a fundamental derivatization that modifies the basicity and nucleophilicity of the nitrogen atom and can be used to install a wide range of functional groups.

Diazotization and Subsequent Reactions: One of the most versatile derivatization pathways for anilines involves diazotization. Treatment of this compound with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures produces a highly reactive diazonium salt intermediate. This intermediate is rarely isolated and is immediately used in subsequent reactions. For example, Sandmeyer reactions can replace the diazonium group with various substituents, including halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups. This opens up a vast chemical space for creating derivatives that would be difficult to access directly.

The table below outlines key derivatization reactions starting from this compound.

| Reaction Type | Reagent(s) | Functional Group Formed | Resulting Compound Class |

| N-Sulfonylation | Ar-SO₂Cl, Pyridine rsc.orgresearchgate.net | -NH-SO₂-Ar | Sulfonamide |

| N-Acylation | R-COCl or (RCO)₂O | -NH-CO-R | Amide |

| Diazotization | NaNO₂, HCl (0-5°C) | -N₂⁺Cl⁻ | Diazonium Salt |

| Sandmeyer Reaction | CuCl / CuBr / CuCN | -Cl / -Br / -CN | Aryl Halide / Aryl Nitrile |

These derivatization pathways underscore the utility of this compound as a versatile building block for synthesizing a broad spectrum of functional molecules for various chemical applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Dichloromethanesulfonyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and electronic environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 4-(Dichloromethanesulfonyl)aniline is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the dichloromethanesulfonyl proton.

The aromatic region is expected to show a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating amino group (H-2 and H-6) would appear upfield compared to those ortho to the electron-withdrawing dichloromethanesulfonyl group (H-3 and H-5). The protons ortho to the amino group are predicted to resonate at approximately δ 6.7-7.0 ppm as a doublet, while the protons ortho to the sulfonyl group would likely appear further downfield, around δ 7.8-8.1 ppm, also as a doublet.

The amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. A predicted range for these protons is δ 3.5-4.5 ppm. The single proton of the dichloromethyl (CHCl₂) group is expected to be significantly deshielded due to the presence of two chlorine atoms and the sulfonyl group, and is predicted to appear as a singlet in the range of δ 6.5-7.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2, H-6 | 6.7 - 7.0 | Doublet |

| H-3, H-5 | 7.8 - 8.1 | Doublet |

| -NH₂ | 3.5 - 4.5 | Broad Singlet |

| -CHCl₂ | 6.5 - 7.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct signals are expected for the six unique carbon atoms in this compound.

The carbon atom attached to the amino group (C-4) is expected to be shielded and appear upfield in the aromatic region, predicted around δ 145-150 ppm. Conversely, the carbon atom bonded to the sulfonyl group (C-1) will be deshielded and is predicted to resonate downfield at approximately δ 135-140 ppm. The aromatic carbons ortho to the amino group (C-3 and C-5) are predicted to be around δ 114-118 ppm, while the carbons ortho to the sulfonyl group (C-2 and C-6) are expected at δ 128-132 ppm. The dichloromethyl carbon (-CHCl₂) is anticipated to have a chemical shift in the range of δ 80-90 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 135 - 140 |

| C-2, C-6 | 128 - 132 |

| C-3, C-5 | 114 - 118 |

| C-4 | 145 - 150 |

| -CHCl₂ | 80 - 90 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While specific experimental 2D NMR data for this compound is unavailable, the application of these techniques can be predicted to confirm the structural assignments.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between adjacent protons. A cross-peak would be expected between the aromatic protons at H-2/H-6 and H-3/H-5, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and their attached carbons. This would confirm the assignments made in the ¹H and ¹³C NMR spectra, for instance, by showing a cross-peak between the signal at δ 6.7-7.0 ppm and the carbon signal at δ 114-118 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. For example, the proton of the CHCl₂ group would be expected to show a correlation to the C-1 of the aromatic ring. Similarly, the amine protons could show correlations to C-3, C-4, and C-5.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is predicted to show characteristic absorption bands. The N-H stretching of the primary amine would likely appear as two bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected to be strong and prominent, appearing around 1330-1360 cm⁻¹ and 1140-1170 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected around 1250-1350 cm⁻¹. The C-Cl stretching of the dichloromethyl group would likely be observed in the 600-800 cm⁻¹ region.

The Raman spectrum would provide complementary information. Aromatic ring vibrations are typically strong in Raman spectra. The S-C and S=O vibrations would also be observable.

Predicted IR and Raman Data for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Asymmetric SO₂ Stretch | 1330 - 1360 | Moderate |

| Symmetric SO₂ Stretch | 1140 - 1170 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Moderate |

| C-Cl Stretch | 600 - 800 | Moderate |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the nominal molecular weight is approximately 257 g/mol .

The mass spectrum, likely obtained through electron ionization (EI), would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight. Due to the presence of two chlorine atoms, this peak would be accompanied by M+2 and M+4 peaks with a characteristic isotopic abundance ratio.

The fragmentation pattern would be influenced by the different functional groups. Common fragmentation pathways for anilines include the loss of a hydrogen radical to form [M-1]⁺. For sulfonamides, cleavage of the S-C and S-N bonds is common. A significant fragment could arise from the loss of the dichloromethyl radical (•CHCl₂) or dichloromethanesulfonyl radical (•SO₂CHCl₂). The aniline (B41778) cation (C₆H₅NH₂⁺) at m/z 93 would also be an expected fragment.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 257/259/261 | [M]⁺ (Molecular ion with chlorine isotopes) |

| 174 | [M - CHCl₂]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 92 | [C₆H₄NH₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophoric aniline moiety.

Aniline itself typically exhibits two absorption bands: a strong primary band (E-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm, both arising from π → π* transitions of the benzene ring. The presence of the amino group causes a bathochromic (red) shift of these bands compared to benzene. The electron-withdrawing dichloromethanesulfonyl group at the para position is expected to cause a further red shift in these transitions. Therefore, it is predicted that this compound will show absorption maxima at slightly longer wavelengths than aniline.

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Transition | Predicted λₘₐₓ (nm) |

| π → π* (E-band) | 240 - 260 |

| π → π* (B-band) | 290 - 310 |

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Crystal Packing

A comprehensive search for X-ray diffraction crystallographic data for the specific compound this compound did not yield any publicly available crystal structure information. Detailed experimental data, including unit cell dimensions, space group, atomic coordinates, and other crystallographic parameters, are not present in the searched scientific literature and crystallographic databases.

Consequently, a detailed analysis of the solid-state molecular conformation and crystal packing of this compound, as would be determined by X-ray diffraction, cannot be provided at this time. This includes information on:

Molecular Conformation: The precise three-dimensional arrangement of the atoms within the molecule in the solid state, including the torsion angles between the phenyl ring and the dichloromethanesulfonyl group.

Bond Lengths and Angles: Specific, experimentally determined distances between atoms and the angles between chemical bonds.

Crystal Packing: The arrangement of individual molecules of this compound within the crystal lattice.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the packing of the molecules in the crystal.

Without access to a solved crystal structure, any discussion of these features would be purely speculative and would not meet the required standards of scientific accuracy for this article. Further research, involving the synthesis of single crystals of this compound and their analysis via X-ray diffraction, would be necessary to generate the data required for this section.

Computational and Theoretical Investigations of 4 Dichloromethanesulfonyl Aniline

Quantum Chemical Studies: Density Functional Theory (DFT) and Ab Initio Calculations

No published studies were found that have performed DFT or ab initio calculations on 4-(Dichloromethanesulfonyl)aniline. Such studies would typically provide valuable insights into the molecule's fundamental properties.

Information regarding the optimized bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of this compound is not available. Conformational analysis to identify the most stable arrangement of its atoms has not been reported.

There are no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. Consequently, the HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic transitions, has not been determined.

Analyses of the charge distribution, such as Mulliken or Natural Bond Orbital (NBO) charges, have not been published for this compound. Similarly, Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, are not available.

Calculations of global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity) and local reactivity descriptors (e.g., Fukui functions), which predict the most reactive sites within the molecule, have not been reported in the scientific literature.

Theoretical Vibrational Frequency Calculations and Correlation with Experimental Data

No theoretical vibrational frequency calculations for this compound are available. Therefore, a comparison with experimental infrared (IR) or Raman spectroscopy data to assign vibrational modes is not possible at this time.

Computational NMR Chemical Shift Predictions and Validation against Experimental Spectra

There are no published computational studies predicting the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. As a result, validation against experimental NMR spectra has not been performed.

Solvation Effects on Electronic Properties and Reactivity through Continuum Models and Explicit Solvents

The study of solvation effects is crucial for understanding chemical reactivity and the electronic behavior of molecules in solution. frontiersin.org For this compound, computational models, such as continuum models and those using explicit solvents, can provide deep insights into these interactions.

Continuum models, including the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the influence of the solvent's polarity on the electronic structure of the solute. For instance, a polar solvent would be expected to stabilize states with a larger dipole moment, potentially leading to a red-shift in the molecule's absorption spectrum if the excited state is more polar than the ground state. rutgers.edu The change in the electronic environment can significantly alter the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Explicit solvent models offer a more detailed and accurate picture by representing individual solvent molecules. This method allows for the investigation of specific short-range interactions, such as hydrogen bonding between the amine group of this compound and solvent molecules like water or methanol. rutgers.edu These specific interactions are not captured by continuum models but can be critical in determining the molecule's conformation and reactivity. rutgers.edu Quantum mechanics/molecular mechanics (QM/MM) is a hybrid approach where the solute (this compound) is treated with high-level quantum mechanics, and the surrounding solvent molecules are treated with more computationally efficient molecular mechanics.

Table 1: Illustrative Solvation Effects on Electronic Properties of this compound This table presents hypothetical data for illustrative purposes, as specific values for this compound were not found in the search results.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas Phase | 1 | Value | Value |

| Toluene | 2.4 | Value | Value |

| Methanol | 33 | Value | Value |

| Water | 78.4 | Value | Value |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their interactions. For this compound, MD simulations can reveal its conformational dynamics, flexibility, and the nature of its interactions with surrounding solvent molecules or other solutes.

An MD simulation would model the motion of every atom in the system over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape, identifying the most stable geometries and the energy barriers between them. The dichloromethanesulfonyl and aniline (B41778) groups may exhibit rotational flexibility, and MD simulations can quantify the dynamics of these internal rotations.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By analyzing the trajectories of the atoms, one can calculate radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the this compound molecule. This provides a detailed picture of the solvation shell structure. For example, the RDF for water molecules around the amine (-NH2) group would likely show a sharp peak at a short distance, indicative of strong hydrogen bonding.

The strength and lifetime of these intermolecular interactions, such as hydrogen bonds, can be quantified. These interactions are fundamental to the molecule's solubility, aggregation behavior, and its interaction with biological targets. While the search results did not provide specific MD simulation data for this compound, studies on similar substituted anilines have shown the importance of N-H···O hydrogen bonds in defining their crystal structures and intermolecular interactions. mdpi.com

Table 2: Potential Intermolecular Interactions of this compound for MD Simulation Analysis This table outlines the types of interactions that would be relevant to study for this compound via MD simulations.

| Interaction Type | Interacting Groups on this compound | Potential Interaction Partner | Significance |

|---|---|---|---|

| Hydrogen Bonding | -NH2 group (donor) | Water, Alcohols (acceptor) | Solubility, Solvation Shell Structure |

| Hydrogen Bonding | -SO2 group (acceptor) | Water, Alcohols (donor) | Solubility, Conformation |

| Dipole-Dipole | -SO2Cl2, -NH2 groups | Polar Solvents, Other Solute Molecules | Aggregation, Liquid Structure |

| π-π Stacking | Aniline Ring | Other Aromatic Rings | Self-Assembly, Crystal Packing |

Chemical Reactivity and Mechanistic Aspects of 4 Dichloromethanesulfonyl Aniline

Transformations at the Primary Amine Functionality

The primary amine group is a versatile handle for numerous chemical modifications, enabling the synthesis of a wide array of derivatives.

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System

The activating and ortho-, para-directing nature of the primary amine in 4-(Dichloromethanesulfonyl)aniline facilitates electrophilic aromatic substitution. However, the potent electron-withdrawing and meta-directing dichloromethanesulfonyl group at the para position steers incoming electrophiles to the positions ortho to the amine. For instance, halogenation reactions, such as bromination, typically yield 2-bromo- or 2,6-dibromo-4-(dichloromethanesulfonyl)aniline, depending on the stoichiometry and reaction conditions employed. Similarly, nitration is expected to produce 2-nitro-4-(dichloromethanesulfonyl)aniline. The control of these reactions to achieve selective substitution is a key synthetic consideration.

N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen atom of the primary amine readily participates in N-alkylation and N-acylation reactions. N-alkylation with agents like alkyl halides introduces one or two alkyl substituents onto the nitrogen. These reactions generally necessitate the use of a base to enhance the nucleophilicity of the amine.

N-acylation, typically carried out with acyl chlorides or anhydrides, is a common method for the synthesis of amide derivatives. A notable example is the reaction of this compound with acetyl chloride, which, in the presence of a base such as pyridine (B92270), affords N-[4-(dichloromethanesulfonyl)phenyl]acetamide. These acylation reactions are often efficient and proceed under mild conditions to yield crystalline products that serve as valuable synthetic intermediates.

Diazotization and Subsequent Transformations to Other Functional Groups

The primary aromatic amine functionality of this compound can be converted into a diazonium salt via diazotization. This process involves treatment with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. The resulting 4-(dichloromethanesulfonyl)benzenediazonium salt is a highly versatile intermediate, enabling a plethora of transformations.

Through Sandmeyer and related reactions, the diazonium group can be displaced by a variety of functional groups. This allows for the synthesis of diverse derivatives that would be challenging to prepare by other means.

| Reaction Type | Reagent(s) | Product |

| Sandmeyer (Chlorination) | CuCl/HCl | 1-chloro-4-(dichloromethanesulfonyl)benzene |

| Sandmeyer (Bromination) | CuBr/HBr | 1-bromo-4-(dichloromethanesulfonyl)benzene |

| Iodination | KI | 1-(dichloromethanesulfonyl)-4-iodobenzene |

| Cyanation | CuCN | 4-(dichloromethanesulfonyl)benzonitrile |

| Hydroxylation | H₂O, Δ | 4-(dichloromethanesulfonyl)phenol |

| Balz-Schiemann | 1. HBF₄ 2. Δ | 1-(dichloromethanesulfonyl)-4-fluorobenzene |

Reactions Involving the Dichloromethanesulfonyl Group

The dichloromethanesulfonyl group, while generally robust, offers opportunities for specific chemical manipulations.

Nucleophilic Substitutions at the Sulfur Center

The sulfur atom in the sulfonyl group is at a high oxidation state and is sterically shielded, rendering it generally unreactive towards nucleophiles. However, the presence of two chlorine atoms on the adjacent carbon atom can potentially influence its reactivity under specific and often forcing conditions with highly reactive nucleophiles. Such transformations are not commonly reported and represent a specialized area of its chemistry.

Advanced Applications in Organic Synthesis and Materials Science

The Untapped Potential of 4-(Dichloromethanesulfonyl)aniline as a Versatile Synthetic Intermediate

Aniline (B41778) derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of more complex molecules. researchgate.net The presence of both an amino group and a dichloromethanesulfonyl group on the aromatic ring of this compound suggests a rich and varied reactivity, positioning it as a potentially versatile synthetic intermediate.

A Hypothetical Precursor for Complex Aromatic Amines and Sulfonamide Derivatives

The amino group of this compound could readily undergo N-arylation or N-alkylation reactions to form more complex tertiary amines. Palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern organic synthesis, are commonly employed for the synthesis of anilines and their derivatives. nih.gov While no specific examples involving this compound are documented, its amino group would be expected to participate in such transformations.

Furthermore, the aniline moiety is a key component in the synthesis of numerous sulfonamide derivatives, a class of compounds with significant pharmacological activity. ijarsct.co.in The typical synthetic route involves the reaction of an amine with a sulfonyl chloride. ijarsct.co.in In a reversed approach, the dichloromethanesulfonyl group of this compound could potentially be modified or transformed, although the reactivity of this specific group is not well-documented. The strong electron-withdrawing nature of the sulfonyl group can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. nih.gov

A Prospective Building Block for Heterocyclic Compounds and Scaffold Assembly

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. researchgate.netfrontiersin.org Aniline derivatives are frequently used as starting materials for the synthesis of various nitrogen-containing heterocycles. researchgate.net For instance, multicomponent reactions involving anilines can lead to the formation of complex heterocyclic systems in a single step. frontiersin.org While there are no specific reports on the use of this compound in this context, its structure suggests it could serve as a valuable building block. The amino group could participate in cyclization reactions to form fused or non-fused heterocyclic rings.

The concept of using molecular building blocks for the assembly of complex scaffolds is a powerful strategy in drug discovery and materials science. lifechemicals.comenamine.net These building blocks often possess multiple functional groups that allow for their controlled incorporation into larger structures. enamine.net this compound, with its distinct functional groups, fits the profile of a useful building block, though its application in this area has not been reported.

A Theoretical Candidate for Integration into Advanced Materials: Functional Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. nih.gov The properties of MOFs can be tuned by modifying the organic linker. Amino-functionalized ligands are often used to introduce specific functionalities into the framework. nih.gov In principle, this compound, after modification to include a suitable coordinating group, could be used as a linker in the synthesis of functional organic frameworks. The dichloromethanesulfonyl group could impart unique electronic or steric properties to the resulting material. However, no such applications have been described in the literature. Similarly, the synthesis of functional polymers often involves the polymerization of monomers containing specific functional groups. lifechemicals.com While aniline derivatives can be used to prepare functional polymers, the integration of this compound into such materials has not been documented.

A Hypothetical Player in Catalysis: Ligand Design and Catalyst Precursors

The design of ligands is crucial for the development of effective transition metal catalysts. researchgate.net Anilines can serve as precursors for ligands used in a variety of catalytic reactions. The electronic and steric properties of the ligand play a critical role in determining the activity and selectivity of the catalyst. The dichloromethanesulfonyl group of this compound would be expected to significantly influence the electronic properties of any derived ligand, potentially leading to novel catalytic activity. Despite this potential, there are no reports of ligands or catalysts being synthesized from this specific compound.

Conclusion and Future Research Perspectives

Synopsis of Key Academic Contributions and Findings

Direct academic contributions and detailed research findings specifically for 4-(Dichloromethanesulfonyl)aniline are limited in publicly accessible scientific literature. However, its structural motifs are present in various researched molecules, suggesting its potential role as a key intermediate in the synthesis of more complex chemical entities. The primary academic contribution of compounds like this compound often lies in their utility as building blocks in medicinal chemistry and materials science.

The aniline (B41778) backbone is a fundamental component in the synthesis of a wide array of pharmaceuticals, dyes, and polymers. The introduction of a dichloromethanesulfonyl group significantly alters the electronic properties of the aniline ring. The strong electron-withdrawing nature of the -SO₂CHCl₂ group is expected to decrease the basicity of the aniline nitrogen and influence the regioselectivity of further chemical transformations.

Research on analogous compounds, such as other substituted anilines and sulfonyl-containing molecules, provides a framework for understanding the potential reactivity and applications of this compound. For instance, various substituted anilines are precursors to potent kinase inhibitors used in cancer therapy. The unique electronic and steric properties conferred by the dichloromethanesulfonyl group could lead to novel biological activities in its derivatives.

Identification of Remaining Challenges and Unexplored Avenues

The chemistry of this compound is accompanied by a set of challenges and a host of unexplored avenues that represent fertile ground for future investigation.

Synthetic Challenges:

Selective Synthesis: A primary challenge lies in the development of efficient and selective synthetic routes to this compound itself. The synthesis would likely involve the chlorination of a precursor methylsulfonyl compound, which can be difficult to control and may lead to a mixture of products.

Reactivity Control: The dichloromethanesulfonyl group, being a strong deactivator, can render the aniline ring less susceptible to common electrophilic substitution reactions. Conversely, the aniline moiety can influence the reactivity of the dichloromethyl group. Understanding and controlling this interplay is a significant hurdle.

Stability: The stability of the dichloromethanesulfonyl group under various reaction conditions needs to be thoroughly investigated. Potential decomposition pathways could limit its synthetic utility.

Unexplored Avenues:

Medicinal Chemistry: The potential of this compound as a scaffold for the development of new therapeutic agents is largely unexplored. Its derivatives could be screened for a wide range of biological activities, including as enzyme inhibitors or receptor modulators.

Materials Science: The incorporation of this compound into polymers or other materials could impart unique properties, such as altered thermal stability, flame retardancy, or different optical and electronic characteristics.

Agrochemicals: Many aniline derivatives find use as herbicides and fungicides. The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with novel modes of action.

Mechanistic Studies: Detailed mechanistic studies of the reactions involving this compound would provide valuable insights into the influence of the dichloromethanesulfonyl group on the reactivity of the aromatic ring and the amino group.

Outlook on Promising Future Research Directions for this compound Chemistry

The future of this compound chemistry holds considerable promise, with several research directions poised to unlock its full potential.

Development of Novel Synthetic Methodologies: Future research will likely focus on establishing robust and scalable synthetic protocols for this compound and its derivatives. This could involve exploring novel catalytic systems for selective chlorination or developing protecting group strategies to modulate the reactivity of the aniline nitrogen during synthesis.

Exploration of Biological Activity: A significant and promising area of future research is the systematic evaluation of the biological profile of this compound derivatives. This would involve:

Design and Synthesis of Libraries: Creating libraries of derivatives by modifying the aniline moiety or by reacting the amino group with various electrophiles.

High-Throughput Screening: Screening these libraries against a diverse range of biological targets to identify potential lead compounds for drug discovery programs.

Advanced Materials and Polymers: Investigations into the incorporation of this compound into polymeric structures could lead to materials with enhanced properties. For example, its presence could improve the thermal and chemical resistance of polyamides or polyimides.

Computational and Theoretical Studies: In silico studies, such as Density Functional Theory (DFT) calculations, can provide valuable predictions about the geometry, electronic structure, and reactivity of this compound. These computational insights can guide synthetic efforts and help in the rational design of new molecules with desired properties.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(Dichloromethanesulfonyl)aniline with high purity?

A common method involves sulfonylation of 4-aminophenyl derivatives using chlorosulfonic acid under controlled conditions. For example, analogous procedures (e.g., sulfonamide synthesis) require gradual addition of chlorosulfonic acid to the aniline precursor at 0–5°C, followed by reflux in an inert solvent (e.g., dichloromethane). Purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product . Purity should be confirmed via melting point analysis, HPLC (≥95% purity), and elemental analysis.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves molecular geometry, bond lengths/angles, and hydrogen-bonding networks. Refinement using SHELX software (e.g., SHELXL) ensures accuracy, with R1 values <0.05 indicating high precision .

- FT-IR spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, NH₂ signals at δ ~5.0 ppm with exchange broadening) .

Q. What safety protocols are essential for handling this compound in the lab?

Due to potential reactivity and toxicity (common to sulfonylated anilines):

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store under inert gas (N₂/Ar) at 2–8°C to prevent decomposition.

- Dispose of waste via approved hazardous chemical protocols, avoiding aqueous discharge .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

The crystal lattice is stabilized by:

- Strong N–H···O hydrogen bonds : For example, N–H···O=S interactions (D···A distances ~3.24 Å, angles ~151°) form 2D sheets .

- Weak C–H···π interactions : These contribute to 3D network stabilization, with centroid distances ~3.5–4.0 Å .

Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H contacts ~25%, Cl···H ~15%) and visualizes van der Waals vs. polar interactions .

Q. How can computational methods (DFT) validate experimental structural and spectroscopic data?

- Geometry optimization : Compare experimental (X-ray) and DFT-calculated bond lengths/angles (e.g., RMSD <0.02 Å using B3LYP/6-311++G(d,p)) .

- UV-Vis spectroscopy : Match experimental λmax (e.g., 251 nm) to TD-DFT predictions of electronic transitions (e.g., HOMO→LUMO excitations with oscillator strength >0.1) .

- Hirshfeld surface : Validate fingerprint plots (e.g., 2D contact analysis) against DFT-derived electrostatic potential maps .

Q. What strategies identify and characterize synthetic by-products or degradation products?

- GC-MS/HPLC-MS : Detect low-abundance impurities using retention time alignment and fragmentation patterns (e.g., m/z corresponding to desulfonylated or chlorinated by-products) .

- SC-XRD : Resolve co-crystallized impurities via difference Fourier maps and occupancy refinement .

- TGA/DSC : Monitor thermal stability (decomposition >200°C) and identify volatile by-products .

Q. How do substituents on the sulfonyl group affect the compound’s electronic properties?

Electron-withdrawing groups (e.g., Cl in dichloromethanesulfonyl) increase the compound’s electrophilicity:

- DFT calculations : Show reduced HOMO-LUMO gaps (~4.9 eV vs. ~5.5 eV for non-chlorinated analogs), enhancing reactivity in nucleophilic substitution .

- NMR chemical shifts : Downfield shifts in ¹³C NMR (e.g., C–SO₂ at δ ~55 ppm) correlate with increased electron deficiency .

Methodological Notes

- Crystallographic refinement : Use SHELXL for high-resolution data (I/σ(I) > 2) and TWINABS for twinned crystals .

- DFT parameters : Opt for hybrid functionals (e.g., ωB97XD) with dispersion correction for non-covalent interaction accuracy .

- Safety validation : Conduct reactivity screening (e.g., DSC for exothermic decomposition risks) before scaling up synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.